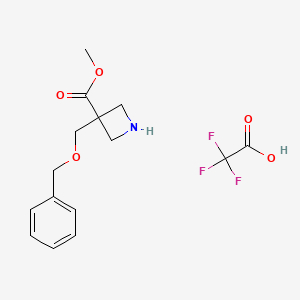
Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₁₄H₁₅F₃N₁O₃
- Molecular Weight : 305.27 g/mol
The compound features an azetidine ring and a trifluoroacetic acid moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated significant inhibitory effects .
- Anticancer Potential : Some azetidine derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
- Neurological Effects : Certain azetidine compounds have shown promise in neuroprotective studies, potentially offering therapeutic benefits for neurodegenerative diseases .
The mechanisms through which methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate exerts its biological effects are still under investigation. However, the following pathways are noteworthy:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways critical for cell survival and proliferation .
- Interaction with Receptors : The structural features suggest potential interactions with neurotransmitter receptors or other cellular targets that could mediate its biological effects .
Antimicrobial Studies
A study conducted on various azetidine derivatives demonstrated that those containing phenylmethoxymethyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to control compounds .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Control | 100 | Staphylococcus aureus |
| Test Compound | 25 | Staphylococcus aureus |
| Control | 200 | Escherichia coli |
| Test Compound | 50 | Escherichia coli |
Anticancer Activity
Another study focused on the anticancer effects of azetidine derivatives revealed that methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate induced apoptosis in human cancer cell lines. The compound triggered caspase activation and increased levels of pro-apoptotic proteins .
Eigenschaften
IUPAC Name |
methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.C2HF3O2/c1-16-12(15)13(8-14-9-13)10-17-7-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,14H,7-10H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLVBARBUWYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













